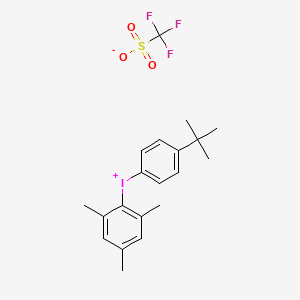

![molecular formula C31H36N6O8 B12297026 2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide](/img/structure/B12297026.png)

2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

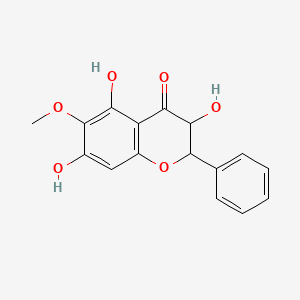

Delimotecan, also known as MEN 4901/T-0128, is a novel prodrug of the camptothecin derivative T-2513. It is designed to selectively inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. Delimotecan is primarily investigated for its potential in treating solid tumors, including metastatic melanoma and other refractory cancers .

Preparation Methods

Delimotecan is synthesized by conjugating a camptothecin analog (T-2513) to carboxymethyl dextran through a triglycine linker . The synthetic route involves several steps:

Synthesis of T-2513: This involves the chemical modification of camptothecin to produce the active derivative T-2513.

Conjugation to Carboxymethyl Dextran: T-2513 is then bound to carboxymethyl dextran using a triglycine linker. This step is crucial for enhancing the solubility and bioavailability of the compound.

Purification: The final product is purified to remove any unreacted starting materials and by-products.

Industrial production methods for delimotecan involve scaling up these synthetic steps under controlled conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Delimotecan undergoes several types of chemical reactions:

Hydrolysis: In the presence of cathepsin B, an enzyme overexpressed in tumors, delimotecan is hydrolyzed to release T-2513.

Metabolism: T-2513 is further metabolized to active metabolites, including SN-38, which is a potent inhibitor of topoisomerase I

Common reagents and conditions used in these reactions include:

Cathepsin B: For hydrolysis of delimotecan to T-2513.

Enzymatic Conditions: For the metabolism of T-2513 to SN-38 and other metabolites.

The major products formed from these reactions are T-2513 and its active metabolites, including SN-38 .

Scientific Research Applications

Delimotecan has several scientific research applications:

Cancer Therapy: It is primarily investigated for its antitumor activity against solid tumors, including metastatic melanoma and refractory cancers

Pharmacokinetic Studies: Research on delimotecan includes studying its pharmacokinetics and pharmacodynamics to understand its distribution, metabolism, and excretion in the body

Molecular Biology: Delimotecan is used to study the inhibition of topoisomerase I and its effects on DNA replication and transcription

Mechanism of Action

Delimotecan exerts its effects by selectively inhibiting topoisomerase I. The mechanism involves:

Hydrolysis by Cathepsin B: Delimotecan is cleaved by cathepsin B to release T-2513.

Inhibition of Topoisomerase I: T-2513 and its metabolites, including SN-38, inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells

Metabolism to Active Metabolites: T-2513 is further metabolized to active metabolites, including SN-38, which enhance its antitumor activity

Comparison with Similar Compounds

Delimotecan is compared with other camptothecin derivatives, such as irinotecan and topotecan. The uniqueness of delimotecan lies in its:

Prodrug Design: Unlike other camptothecin derivatives, delimotecan is a prodrug that is selectively activated in tumor tissues

Enhanced Solubility and Bioavailability: The conjugation to carboxymethyl dextran improves its solubility and bioavailability.

Selective Activation: The hydrolysis by cathepsin B ensures that delimotecan is selectively activated in tumor tissues, reducing systemic toxicity

Similar compounds include:

Irinotecan: Another camptothecin derivative used in cancer therapy.

Topotecan: A camptothecin analog used for treating ovarian and small cell lung cancer.

Properties

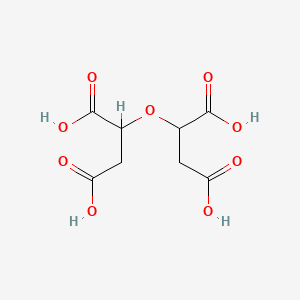

Molecular Formula |

C31H36N6O8 |

|---|---|

Molecular Weight |

620.7 g/mol |

IUPAC Name |

2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |

InChI |

InChI=1S/C31H36N6O8/c1-3-18-19-10-17(44-9-5-8-33-26(39)13-35-27(40)14-34-25(38)12-32)6-7-23(19)36-28-20(18)15-37-24(28)11-22-21(29(37)41)16-45-30(42)31(22,43)4-2/h6-7,10-11,43H,3-5,8-9,12-16,32H2,1-2H3,(H,33,39)(H,34,38)(H,35,40) |

InChI Key |

MWOPHYKKEDTKAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)

![9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)

![5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12296977.png)

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-Amino-4-oxo-1H-pteridin-6-YL)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid](/img/structure/B12296978.png)